1-Methoxyhexane-3-thiol, (R)-

CAS No.: 449174-61-2

Cat. No.: VC17014960

Molecular Formula: C7H16OS

Molecular Weight: 148.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 449174-61-2 |

|---|---|

| Molecular Formula | C7H16OS |

| Molecular Weight | 148.27 g/mol |

| IUPAC Name | (3R)-1-methoxyhexane-3-thiol |

| Standard InChI | InChI=1S/C7H16OS/c1-3-4-7(9)5-6-8-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |

| Standard InChI Key | GTDLILFCRHJTRW-SSDOTTSWSA-N |

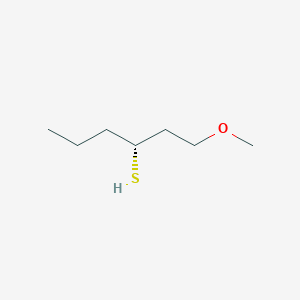

| Isomeric SMILES | CCC[C@H](CCOC)S |

| Canonical SMILES | CCCC(CCOC)S |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a six-carbon chain (hexane) with a methoxy group at position 1 and a thiol group at position 3. The R-configuration at the third carbon introduces chirality, which is critical for its biological activity and sensory profiles. The SMILES notation for the molecule is CCC[C@H](CCOC)S, reflecting the stereochemistry . The methoxy group enhances solubility in polar solvents, while the thiol group contributes to reactivity, particularly in redox reactions and nucleophilic substitutions .

Synthesis and Production Methods

Alternative Routes

A Michael addition–acetylation strategy offers a combinatorial approach:

-

Thioacetic Acid Addition: Thioacetic acid reacts with α,β-unsaturated ketones to form thioesters.

-

Reduction: Aluminum hydride reduces the thioester to a thiol.

-

Acetylation: Acetyl chloride introduces the methoxy group .

While efficient for generating diverse thiol derivatives, this method requires precise separation techniques to isolate the target compound .

Applications in Industry and Biology

Fragrance and Flavor Enhancement

1-Methoxyhexane-3-thiol, (R)- contributes to the aroma profiles of wines and tropical fruits. In Sauvignon Blanc wines, it enhances “passionfruit” and “guava” notes at concentrations as low as 50 ng/L . Its synergy with other varietal thiols (e.g., 3-mercaptohexanol) amplifies sensory complexity, making it valuable in perfumery and food flavoring .

Antioxidant Activity

The thiol group acts as a radical scavenger, mitigating oxidative stress in cellular environments. Comparative studies with glutathione (C₁₀H₁₉N₃O₆S₂) show that 1-Methoxyhexane-3-thiol, (R)- exhibits moderate antioxidant capacity, though less potent than tripeptide-based systems.

Chemical Intermediate

The compound serves as a precursor in synthesizing sulfur-containing polymers and pharmaceuticals. Its reactivity in thiol-ene “click” chemistry enables crosslinking in hydrogels and drug-delivery systems.

Biological and Environmental Interactions

Metabolic Pathways

In Vitis vinifera (wine grapes), glutathionylated precursors like S-3-(hexan-1-ol)-glutathione (G3MH) are enzymatically cleaved by γ-glutamyltranspeptidase during fermentation, releasing 3-mercaptohexanol and its derivatives . The presence of Botrytis cinerea (noble rot) upregulates these pathways, though excessive fungal activity degrades thiols via laccase-mediated oxidation .

Ecotoxicology

Comparative Analysis with Related Thiols

Structural and Functional Contrasts

-

1-Mercaptohexane (C₆H₁₄S): Lacks the methoxy group, resulting in a simpler odor profile (“sulfurous” vs. “fruity”).

-

3-Mercapto-1-methoxyheptane (C₈H₁₈OS): A longer carbon chain confers higher hydrophobicity and altered volatility.

-

Cysteine (C₃H₇NO₂S): An amino acid critical in protein structure; less volatile but more biologically versatile.

Olfactory Thresholds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume